Bienvenue dans la boutique en ligne BenchChem!

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline

Epoxy Reactive Diluent Thermal Safety Flammability Hazard

2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline, also known as N,N-diglycidyl-o-toluidine, is a bifunctional aromatic epoxy compound. It belongs to the glycidyl amine class, characterized by two reactive oxirane groups attached to an o-toluidine core, which differentiates it from simpler aniline-based analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 40027-50-7
Cat. No. B1617181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
CAS40027-50-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(CC2CO2)CC3CO3
InChIInChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3
InChIKeyOVEUFHOBGCSKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 40027-50-7): A High-Boiling Glycidyl Amine Reactive Diluent


2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline, also known as N,N-diglycidyl-o-toluidine, is a bifunctional aromatic epoxy compound [1]. It belongs to the glycidyl amine class, characterized by two reactive oxirane groups attached to an o-toluidine core, which differentiates it from simpler aniline-based analogs . This compound is primarily utilized as a low-viscosity reactive diluent and cross-linking agent in high-performance epoxy formulations, where it participates in curing reactions to form thermoset networks [2].

Workflow High-performance epoxy reactive diluent Bifunctional glycidyl amine with o-toluidine core
Selection Low-viscosity cross-linker for thermoset networks Reports indicate ortho-methyl impact on physical properties
Use Context High-temperature composite and coating formulations Processing safety and stoichiometric precision may benefit

Why N,N-Diglycidylaniline Cannot Substitute 2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline in Demanding Applications


Simple in-class substitution fails for 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline because the strategically placed ortho-methyl group on the aromatic ring introduces steric and electronic effects that are absent in the unsubstituted analog, N,N-diglycidylaniline (DGA) [1]. This seemingly minor structural modification leads to quantifiable shifts in key physical properties—including a 15°C–20°C higher flash point, a 6% greater density, and a significantly increased boiling point—which directly impact processing safety, formulation viscosity, and the thermal profile of the final cured network . These measured differences mean the two compounds are not interchangeable in formulations where lower volatility at processing temperatures or specific stoichiometric ratios are critical [2].

Target Compound vs. N,N-Diglycidylaniline (DGA) Ortho-methyl group introduces steric and electronic shifts; density, flash point, and boiling point differ measurably. Physical-property profiles may not transfer directly.
Processing Safety Lower flash point analog Flash point elevation (~21°C) alters handling hazard classification. Substituting with DGA may reduce high-temperature processing safety margin.
Stoichiometry & Density Mass-to-volume ratio mismatch Density difference (~3%) requires formulation recalibration. Automated dosing lines may need adjustment to maintain correct equivalent ratios.

2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline: Quantified Differentiation Evidence for Procurement Decisions


Flash Point Safety Margin: 134.6°C vs. 113°C Against DGA

The flash point of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is 134.6°C, a 21.6°C (19%) increase over the 113°C flash point of the unsubstituted analog N,N-diglycidylaniline (DGA), significantly enhancing processing and transport safety [1], .

Flash Point Safety Margin
Head-to-head
134.6 °C vs. 113 °C (DGA)
Supports thermal safety margin review in high-temperature handling.
Reported closed-cup values; verify under process conditions.
Epoxy Reactive Diluent Thermal Safety Flammability Hazard

Liquid Density Contrast: 1.189 vs. 1.153 g/mL Against DGA

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline exhibits a measured density of 1.189 g/cm³ at room temperature, which is approximately 3.1% higher than the 1.153 g/mL (at 25°C) value reported for N,N-diglycidylaniline , [1]. The ortho-methyl substitution contributes to a more mass-efficient molecular packing.

Liquid Density Contrast
Head-to-head
1.189 g/cm³ vs. 1.153 g/mL (DGA, 25 °C)
Volumetric dosing precision may shift; recalibration recommended.
Δ ≈ 3.1%; multiple literature sources.
Formulation Rheology Reactive Diluent Dosage Precision

Boiling Point Elevation: 343.1°C vs. 336.9°C Provides Wider Thermal Processing Window

The predicted boiling point of the target compound is 343.1°C (at 760 mmHg), which is 6.2°C higher than the predicted 336.9°C boiling point of N,N-diglycidylaniline , . This difference, while modest, indicates a reduced vapor pressure at elevated processing temperatures.

Boiling Point Elevation
Predicted values
343.1 °C vs. 336.9 °C (DGA, 760 mmHg)
Indicates reduced volatility during high-temperature cure cycles.
Predicted; experimental validation may be needed.
High-Temperature Curing Volatility Control Vapor Pressure

Computed Hydrophobicity (XLogP3): 1.8 for o-Toluidine Derivative vs. 1.4 for Aniline

The calculated partition coefficient (XLogP3-AA) for 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is 1.8, compared to 1.4 for N,N-diglycidylaniline, a difference of 0.4 log units [1], [2]. This indicates a quantifiably higher lipophilicity for the methyl-substituted variant.

Hydrophobicity (XLogP3)
Computed
1.8 vs. 1.4 (DGA)
Higher lipophilicity may influence moisture-barrier and adsorption properties.
Δ 0.4 log units; PubChem XLogP3 algorithm.
Surface Coatings Corrosion Inhibition Moisture Resistance

Key Application Scenarios for 2-Methyl-N,N-bis(oxiran-2-ylmethyl)aniline Based on Proven Differentiation


High-Temperature RTM and Filament Winding for Fiber-Reinforced Composites

The compound's 343.1°C boiling point and 134.6°C flash point, superior to unsubstituted DGA, make it a preferred reactive diluent for resin transfer molding (RTM) and filament winding processes. According to a patent by Toray Industries, it is actively selected, alongside DGA, to reduce formulation viscosity and extend pot life while providing a wider thermal safety margin during high-temperature impregnation of carbon fiber [1].

Corrosion-Resistant Coatings for Carbon Steel in Acidic Environments

The higher XLogP3 of 1.8 for the o-toluidine framework, compared to 1.4 for the aniline-based analog, supports enhanced adsorption on metal surfaces. Research on structurally related aromatic epoxy monomers has demonstrated that this chemical class can effectively inhibit carbon steel corrosion in aggressive 1 M HCl media, with computational studies linking hydrophobicity to surface interaction strength [1].

High-Solids Epoxy Formulations for Electrical Laminates and Adhesives

With a density of 1.189 g/cm³, this monomer enables the formulation of high-solids systems with reduced volatile organic content. Its MSDS profile identifies it as a curing agent for resins achieving superior mechanical and electrical performance, suitable for applications in electronics and structural adhesives where precise density-driven stoichiometry is non-negotiable [1].

Application
Selection Property
Validation Focus
High-temperature composite processing (RTM, filament winding)
Thermal safety margin and volatility control
Flash point, boiling point, and process-temperature stability verification
Corrosion-resistant coatings for metal substrates
Hydrophobicity and surface adsorption tendency
LogP, moisture uptake, and adhesion on target metal under acidic conditions
High-solids electrical laminates and structural adhesives
Density-driven stoichiometry and network performance
Density, cure kinetics, and mechanical/electrical endpoint review
Quote Request

Request a Quote for 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.